molecular formula C20H19NO6S B2958325 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid CAS No. 2248261-08-5

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid

Cat. No.: B2958325
CAS No.: 2248261-08-5
M. Wt: 401.43
InChI Key: RJLBBBAOKMVKOT-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the dioxothiolane ring adds to its unique chemical properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Dioxothiolane Ring: The next step involves the formation of the dioxothiolane ring. This can be achieved through a cyclization reaction, where a suitable thiol and a carbonyl compound are reacted under acidic or basic conditions.

    Final Coupling: The final step involves coupling the Fmoc-protected amino compound with the dioxothiolane ring structure. This is typically done using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the Fmoc group or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiolane or fluorenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The dioxothiolane ring can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid stands out due to the presence of the dioxothiolane ring, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-19(23)18-9-12(11-28(18,25)26)21-20(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLBBBAOKMVKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS(=O)(=O)C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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